molecular formula C12H22N2O B13649779 n-Ethyl-N-(pyrrolidin-3-yl)cyclopentanecarboxamide

n-Ethyl-N-(pyrrolidin-3-yl)cyclopentanecarboxamide

Cat. No.: B13649779
M. Wt: 210.32 g/mol
InChI Key: CGEVHNBSFVDGDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Ethyl-N-(pyrrolidin-3-yl)cyclopentanecarboxamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycleThe presence of the pyrrolidine ring enhances its pharmacological properties, making it a versatile scaffold for the development of biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethyl-N-(pyrrolidin-3-yl)cyclopentanecarboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of a 2-cyanoacetamide derivative with chloroacetonitrile in the presence of triethylamine under reflux conditions in 1,4-dioxane . This method allows for the efficient construction of the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is synthesized in large quantities under controlled conditions. This ensures the purity and consistency required for its use in various applications .

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-N-(pyrrolidin-3-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like 1,4-dioxane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds .

Scientific Research Applications

n-Ethyl-N-(pyrrolidin-3-yl)cyclopentanecarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones .

Uniqueness

n-Ethyl-N-(pyrrolidin-3-yl)cyclopentanecarboxamide is unique due to its specific structure, which combines the pyrrolidine ring with a cyclopentanecarboxamide moiety. This combination enhances its pharmacological properties and makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

N-ethyl-N-pyrrolidin-3-ylcyclopentanecarboxamide

InChI

InChI=1S/C12H22N2O/c1-2-14(11-7-8-13-9-11)12(15)10-5-3-4-6-10/h10-11,13H,2-9H2,1H3

InChI Key

CGEVHNBSFVDGDR-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCNC1)C(=O)C2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.